1-Methoxy-3-(nitromethyl)benzene
Description
1-Methoxy-3-(nitromethyl)benzene is a nitro-substituted aromatic compound characterized by a methoxy group (-OCH₃) at the 1-position and a nitromethyl (-CH₂NO₂) group at the 3-position of the benzene ring. This compound is synthesized via palladium-catalyzed α-arylation reactions, as demonstrated in studies by VanGelder and Kozlowski. For example, reacting 1-methyl-4-(nitromethyl)benzene with 3-bromoanisole under optimized conditions (18 hours, 30% CH₂Cl₂/hexanes) yields the title compound as a pale yellow oil with an 86% yield . Key spectroscopic data include distinct signals in $^{1}\text{H}$ NMR (e.g., δ = 3.85 ppm for the methoxy group) and $^{13}\text{C}$ NMR (δ = 157.0 ppm for the aromatic carbons adjacent to the methoxy group) .
Properties
IUPAC Name |
1-methoxy-3-(nitromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOGXGWTIGBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Oxime Formation : 3-Methoxybenzaldehyde reacts with hydroxylamine hydrochloride under acidic conditions to form 3-methoxybenzaldoxime.
- Oxidation : The aldoxime intermediate is treated with 32% peracetic acid in acetic acid at 40–50°C. The oxidation converts the aldoxime group (–CH=N–OH) into a nitromethyl group (–CH2–NO2) through a radical-mediated pathway.
Optimization Parameters
- Temperature : Controlled heating (40–50°C) prevents over-oxidation.
- Stoichiometry : A 1:1.1 molar ratio of aldoxime to peracetic acid ensures complete conversion.
- Yield : Reported yields for analogous compounds range from 65–75%.
Nucleophilic Substitution of 3-Methoxybenzyl Halides
A less common but viable route involves the reaction of 3-methoxybenzyl halides with metal nitrites.
Procedure
- Halide Preparation : 3-Methoxybenzyl alcohol is treated with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form 3-methoxybenzyl chloride or bromide.
- Nitrite Substitution : The benzyl halide reacts with silver nitrite (AgNO2) in anhydrous ether or THF. The nitrite ion displaces the halide, forming the nitromethyl group.
Key Considerations
- Solvent Choice : Polar aprotic solvents (e.g., THF) improve reaction kinetics.
- Side Products : Competition between nitro and nitrito products requires careful stoichiometry.
- Yield : Typical yields are 50–60%, with purity dependent on recrystallization.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthesis route:
*Theoretical estimate based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(nitromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at temperatures below 50°C.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Reduction: 3-Methoxyaniline (m-Anisidine) is formed when the nitro group is reduced to an amine group.
Oxidation: 3-Methoxybenzoic acid is formed when the methoxy group is oxidized to a carboxylic acid group.
Scientific Research Applications
Chemistry
1-Methoxy-3-(nitromethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation: The compound can be oxidized to form quinones or other derivatives.
- Reduction: The nitro group can be reduced to form amines, which are valuable in pharmaceutical synthesis.
- Substitution Reactions: The methoxy and nitromethyl groups can participate in nucleophilic substitution reactions under basic conditions.
Biological Research
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies suggest that the compound may exhibit antimicrobial effects, making it a candidate for developing new antibiotics.
- Anticancer Activity: Investigations into its interaction with cellular components have shown promise in anticancer applications, particularly through the formation of reactive intermediates that can induce apoptosis in cancer cells.
Industrial Applications
In industrial settings, this compound is utilized for:
- Dyes and Pigments Production: Its chemical structure allows for incorporation into dye manufacturing processes.
- Chemical Intermediates: It is used as a precursor in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of various chemical products.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.
Case Study 2: Synthesis of Pharmaceuticals
In another investigation, researchers used this compound as an intermediate for synthesizing novel anticancer compounds. The synthesized derivatives were tested for cytotoxicity against cancer cell lines, demonstrating promising results that warrant further exploration.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(nitromethyl)benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The methoxy group donates electron density to the benzene ring, making it more reactive towards electrophiles.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Key Differences :
- Substituent Position: The para-methyl group in 3ab vs. meta-methyl in 3kb alters electronic effects, slightly shifting NMR signals (e.g., δ 5.25 vs. 5.22 for CH₂NO₂) .
- Reactivity : Para-substituted derivatives (e.g., 3ab) often exhibit higher yields due to reduced steric hindrance compared to meta-substituted analogs .
Nitroalkene Derivatives
Nitroalkenes, such as (E)-1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene (1c), replace the nitromethyl group with a nitropropenyl moiety.
Comparison :
- Structure : The nitropropenyl group introduces conjugation, leading to distinct UV/Vis absorption and reactivity in cycloaddition reactions, unlike the saturated nitromethyl group in 1-Methoxy-3-(nitromethyl)benzene .
- Synthetic Utility : Nitroalkenes like 1c are intermediates in heterocycle synthesis, whereas diaryl nitromethanes are precursors for ketones via denitration .
Nitro-Substituted Methoxybenzenes
Compounds with nitro groups in alternative positions or additional substituents:
Comparison :
- Electronic Effects : The chloro group in 1-Chloro-3-methoxy-5-nitrobenzene enhances electrophilicity at the nitro-substituted position, making it reactive toward nucleophilic substitution .
- Steric Effects : The methyl group in 1-Methoxy-3-methyl-2-nitrobenzene introduces steric hindrance, reducing reactivity compared to unsubstituted analogs .
Biological Activity
1-Methoxy-3-(nitromethyl)benzene, also known as 3-methoxy-1-nitrobenzene, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
This compound is characterized by the presence of a methoxy group (-OCH₃) and a nitromethyl group (-NO₂) attached to a benzene ring. The molecular formula for this compound is C₈H₉N₃O₂. The unique structural features contribute to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that nitro-containing compounds, including this compound, exhibit significant antimicrobial activity. The mechanism often involves the reduction of the nitro group to generate reactive intermediates that can bind to DNA and induce cellular damage. This process is crucial in the action of various antibiotics, including metronidazole and chloramphenicol, which are known to act through similar pathways .
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Bacterial Inhibition | 10-50 | |
| Metronidazole | Bacterial Inhibition | 8-16 | |
| Chloramphenicol | Bacterial Inhibition | 4-8 |
2. Anti-inflammatory Effects
The anti-inflammatory properties of nitro compounds have been documented in various studies. Specifically, compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group in the compound can be reduced to form nitroso intermediates, which are highly reactive and can interact with cellular macromolecules such as DNA and proteins .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines .
Case Studies
A recent study examined the effects of this compound on various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations ranging from 10 to 50 µg/mL, demonstrating its potential as an antimicrobial agent . Additionally, animal studies showed that administration of the compound led to decreased inflammation markers in models of acute inflammation .
Toxicological Profile
While exploring the therapeutic potential, it is crucial to consider the toxicological aspects. Studies indicate that high doses may lead to adverse effects such as weight loss and organ weight alterations in animal models. Notably, mutagenicity tests revealed that while some strains showed susceptibility to mutagenic effects, others did not exhibit significant changes under similar conditions .
Q & A
What are the optimal synthetic routes for preparing 1-Methoxy-3-(nitromethyl)benzene with high purity and yield?
Basic Research Question
The compound is typically synthesized via condensation of 3-methoxybenzaldehyde with nitroethane derivatives. A high-yield method involves reacting 3-methoxybenzaldehyde (10 mmol) with nitromethane under acidic or basic conditions to form the nitrovinyl intermediate. For example, a reported procedure achieved 80% yield using a catalytic system, followed by purification via silica gel chromatography (hexane/EtOAc 8:2) . Key steps include:
- Reaction conditions : Stirring at room temperature or mild heating (40–60°C) for 12–24 hours.
- Purification : Column chromatography to isolate the product from unreacted starting materials and byproducts.
- Yield optimization : Adjusting stoichiometry (1:1.2 aldehyde/nitroethane ratio) and catalyst loading (e.g., 10 mol% proline derivatives for enantioselective synthesis) .
How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?
Basic Research Question
1H and 13C NMR are critical for structural confirmation. Key spectral features include:
- 1H NMR (CDCl₃) : Aromatic protons resonate as a triplet at δ 7.25 ppm (J = 7.9 Hz, 1H), with adjacent methoxy protons at δ 3.80 ppm (singlet, 3H). The nitromethyl group shows distinct splitting patterns at δ 4.60 ppm (t, J = 7.4 Hz, 2H) and δ 3.29 ppm (t, J = 7.4 Hz, 2H) .
- 13C NMR : The methoxy carbon appears at δ 55.3 ppm, while the nitromethyl carbons are observed at δ 76.3 and 33.5 ppm .
- Mass spectrometry : ESI/MS typically shows [M+H]+ peaks around m/z 193–195, depending on isotopic distribution .
What challenges arise in isolating this compound, and how can they be mitigated?
Advanced Research Question
Key challenges :
- Byproduct formation : Competing reactions (e.g., over-nitration or dimerization) may occur under harsh conditions.
- Purification difficulties : The compound’s polarity is similar to nitroalkene intermediates, complicating chromatographic separation.
Solutions : - Use gradient elution (e.g., hexane to EtOAc) during column chromatography to enhance resolution .
- Employ low-temperature crystallization with solvents like dichloromethane/hexane to isolate pure crystals.
- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 7:3) to minimize over-reaction .
How does the nitromethyl group influence the compound’s reactivity in Michael addition reactions?
Advanced Research Question
The electron-withdrawing nitromethyl group enhances the electrophilicity of the adjacent β-carbon, making it a potent Michael acceptor. For example:
- Mechanistic insight : The nitro group stabilizes the transition state through resonance, enabling asymmetric catalysis. A bifunctional B,N-based catalyst can achieve enantioselectivity >90% ee via a 10-membered cyclic transition state .
- Experimental design : Optimize solvent polarity (e.g., THF or toluene) and catalyst (e.g., chiral proline derivatives) to control stereochemistry .
What computational methods predict the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrostatic potential : Highlighting nucleophilic/electrophilic regions for reaction planning.
- Frontier molecular orbitals : Predicting HOMO-LUMO gaps (~4.5 eV) to assess redox activity .
- Thermodynamic stability : Comparing conformational isomers (e.g., trans vs. cis nitrovinyl groups) to guide synthesis .
Are there isomeric forms of this compound, and how are they resolved?
Advanced Research Question
Isomerism : The compound may exhibit E/Z isomerism if the nitromethyl group is part of a vinyl system (e.g., 1-Methoxy-3-(2-nitrovinyl)benzene).
Analytical resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
